molecular formula C23H26N6 B3958651 3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole

3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B3958651
M. Wt: 386.5 g/mol
InChI Key: FAZZCQPNDDOFTK-UHFFFAOYSA-N
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Description

3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole is a complex heterocyclic compound that features a combination of pyrazole, imidazole, and indazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Synthesis of the Imidazole Ring: This involves the condensation of glyoxal, ammonia, and an aldehyde.

    Construction of the Indazole Ring: This can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Industrial Production Methods

Industrial production methods for such complex heterocycles often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while substitution reactions can introduce various alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which also contain pyrazole rings, are known for their anti-inflammatory and anti-obesity effects, respectively.

    Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which contain imidazole rings, are widely used as antimicrobial agents.

    Indazole Derivatives: Compounds like indomethacin and lonidamine, which contain indazole rings, are known for their anti-inflammatory and anticancer activities.

Uniqueness

What sets 3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole apart is its unique combination of three different heterocyclic rings, which can confer a broad spectrum of biological activities and potential therapeutic applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-2-29-15-18(14-25-29)23-22(17-8-4-3-5-9-17)24-16-28(23)13-12-21-19-10-6-7-11-20(19)26-27-21/h3-5,8-9,14-16H,2,6-7,10-13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZZCQPNDDOFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(N=CN2CCC3=NNC4=C3CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
3-[2-[5-(1-ethylpyrazol-4-yl)-4-phenylimidazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole

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